Journal Name:Annual Review of Materials Research
Journal ISSN:1531-7331
IF:13.972
Journal Website:http://www.annualreviews.org/loi/matsci
Year of Origin:2001
Publisher:Annual Reviews Inc.
Number of Articles Per Year:13
Publishing Cycle:Annual
OA or Not:Not
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-06-12 , DOI:
10.1016/j.scriptamat.2023.115619
Atomistic simulations are used to explore dislocation mechanisms in nano-confined aluminium (Al) containing silicon (Si) nanofibers. Our simulations revealed that dislocations on four {111} slip planes nucleate at Al-Si interfaces, propagate in Al nano-channels, loop and bow around Si nanofibers. Due to multiple active slip systems and dislocation cross-slips in the confined volume, a high density of dislocations intersects to form dislocation junctions and promote the formation of dislocation forests, resulting in high flow strength and strain hardening. The plasticity of Si nanofibers is accommodated by local shears and fracture triggered by the accumulated dislocation loops. Simulations show that the cracking of Si nanofibers can be efficiently buffered by dislocation mobility in the surrounding Al. Our results are consistent with experiments on nano-fibrous Al-Si eutectic microstructure.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-06-14 , DOI:
10.1016/j.scriptamat.2023.115536
First principles calculations in the NiCoCr medium-entropy alloy predict a negative stacking fault energy (SFE) at T=0 K, implying an infinite Shockley partial dissociation distance. Many experiments at room temperature (RT) show however a finite dissociation. This discrepancy has been suggested due to solute strengthening that prevents the partial separation. Here, atomistic simulations in a model NiCoCr alloy having a negative SFE show that solute strengthening can limit partial separation at T=0 K but, the solute-induced barriers are easily overcome at RT and time scales of only 1 ns. Under experimental conditions (time scales of hundreds of seconds and longer), solute pinning is therefore insufficient to limit dissociation. Finite partial separations are thus presumably due to a positive stacking fault free energy at RT or short-range-order effects. It is argued here that the former is more likely than the latter.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.scriptamat.2023.115597
Materials with zero thermal expansion (ZTE) are important for many high-performance applications but are very rare. Here we report the discovery and characterization of near-ZTE in CrVMoO7. CrVMoO7 shows near-ZTE in a wide range of working temperatures (av ∼ -1.92 × 10−6 K−1, 100–240 K and 2.28 × 10−6 K−1, 240–473 K). This material shows small thermal expansion along two axes, with negative thermal expansion along the third axis that nearly cancels the small positive expansion along the other two axes. Through the joint characterizations, the transverse vibrations of O6 and O4 atoms contribute more to the NTE. In this work, CrVMoO7 provides a new option in the ZTE field as an undoped single-phase material.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.scriptamat.2023.115645
It has proved that outwards diffusion of Al from A layers of Ti2AlC and Ti3AlC2 leads to the formation of Al2O3 layer and TiC during oxidation above 800 °C. While, no atomic level observation was conducted to reveal this transformation process. We demonstrated that the replacement of Al by Ti atoms in A planes leads to the formation of TiCx rather than the connection of two adjacent Ti2C or Ti3C2 layers after the outwards diffusion of Al atoms from A layers. This replacement arouses an adjustment of atomic distance between two adjacent Ti layers and produces one local strain. This further induces one rotation of lattice and TiCx formation instead of the twin formation Ti2C or Ti3C2 along A layer. Due to the lack of one Ti or Al layer, Edge-like structure similar to out-of-plane dislocations formed at the junctions of Ti3C2 and Ti3AlC2 or Ti2AlC and Ti3AlC2. Our observations prove that it is impossible to produce MXene at 800 °C or even high temperature.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.scriptamat.2023.115635
A novel strategy is implemented to enhance the strength-ductility synergy in the Co-Cr-Ni-based medium-entropy alloy (MEA) by designing analogous harmonic structures (AHS), where the soft face-centered cubic (FCC) matrix is surrounded by hard multiphase constitutes. The high yield strength of 1028 MPa and ultimate tensile strength of 1558 MPa coupled with considerable uniform elongation of 20% are achieved for the AHS-MEA. Upon uniaxial tension, a large number of the nanograins appear in the core near the interface meanwhile the hard σ precipitates are penetrated by the mobile dislocations in the shell. A finite-element based model is developed to elucidate the intrinsic mechanisms underlying microstructure evolution during plastic deformation. Similar to the equal channel angular pressing/extrusion and high pressure torsion, the coexistence of large tensile hydrostatic stresses and shear stresses plays a crucial role in the grain refinement. The study provides new insights into the nanocrystalline formation mechanism and excellent strength-ductility synergy.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.scriptamat.2023.115628
Nanocrystalline materials possess high defect-sink density, but often experience radiation-enhanced grain coarsening. With the intrinsic sluggish diffusion and radiation tolerance, high entropy alloys (HEA) may have superior radiation tolerance in their nanocrystalline form. In this study, CoCrFeNiMn HEA samples were processed via high-pressure torsion (HPT) under 6 GPa at room temperature for 1 (1T) and 8 (8T) turns to form nanograins with unsaturated and saturated plastic deformation, respectively. After 3.4MeV Ni ion irradiation at 500 °C, grain growth was observed in both HPT-processed samples. The microstructural evolution is dependent on pre-irradiation HPT processing, with the 8T sample showing stronger radiation tolerance against dislocation development and hardness changes, observed through transmission electron microscopy and nanoindentation, respectively. This radiation resistance is attributed to a unique nanodomain microstructure formed within the radiation-coarsened grains of the 8T sample. Microstructural and microchemical analysis suggested both HPT process and the alloy chemistry played roles in the nanodomain formation.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-06-19 , DOI:
10.1016/j.scriptamat.2023.115626
CoCrMo (CCM) alloys fabricated by laser powder bed fusion (LPBF) normally exhibit low ductility. In the present study, a new plastic deformation mode of residual stress tailored high stacking fault (SF) is proposed for LPBF fabricated CCM alloy, delivering an excellent ductility (∼14.5%) in the as-fabricated state. Elaborate microstructural characterization elucidated that low level of initial residual stress contributes to a high stacking fault probability, generating extensive amounts of SFs to sustain the plastic deformation. Such massive deformation faulting activities mitigated the strain localization between FCC/HCP phase of CCM alloy with high residual stress level. Further low temperature annealing treatment validated the above theory, and increased the ductility to ∼21.4% with a high tensile strength of ∼1181 MPa. The present study demonstrated that the ductility of LPBF fabricated CCM alloy can be significantly enhanced by tuning the internal residual stress and the associated stacking fault probability.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-06-11 , DOI:
10.1016/j.scriptamat.2023.115590
Together with void nucleation, growth, and coalescence, void collapse is a crucial component in ductile spallation. This work reports single void collapse behaviors in perfect Al under isothermal and adiabatic conditions based on molecular dynamics simulations. Two typical void collapse mechanisms, spontaneous collapse and compressive collapse, are clearly revealed. At the initial stage of void collapse, the former may be primarily attributed to the surface tension and the viscosity effects, and the latter is due to the expanding compression of a big void to a small one. The inertia effect predominates the void collapse, especially at the late stage of collapse; the temperature softening effect also conduces to the collapse under adiabatic circumstances. The average radius of the void follows an exponent decrease, and void collapse behavior is unaffected by the spallation sequence. Lastly, it is phenomenologically discovered that isothermal tension and adiabatic shock are pretty similar in void evolution.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.scriptamat.2023.115673
Nanoscale Cu-rich precipitates (CRPs) are important to achieve high strength for the extensively applicated 17-4 precipitation hardening (PH) stainless steel (SS). Traditionally, the precipitation of CRPs requires high-temperature and long-time heat treatments. In this work, ultrasonic vibration (UV) was introduced into the laser direct energy deposition (L-DED) process to fabricate 17-4 PH deposits, a large density of nanoscale CRPs was directly and uniformly precipitated during depositing, the microstructure was also improved. Consequently, the mechanical properties of the deposit, both at the vertical and horizontal directions, were enhanced remarkably compared with those of the deposit manufactured by normal DED. Especially, the elongation was improved significantly, reached to around 20%. Moreover, the isotropy of mechanical property was improved, all the counterpart mechanical properties of the UV-DED sample were nearly close. This investigation supplied a potential method to mitigate the post heat treatments during fabricating 17-4 PH with L-DED.
Annual Review of Materials Research ( IF 13.972 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.scriptamat.2023.115641
Toron structures are three-dimensional topological solitons characterized by a double-twist of continuous physical fields. Despite their recent discovery in colloids, liquid crystals, and magnetic materials, they remain elusive and under-explored in the important class formed by ferroelectric materials. Here, we demonstrate self-assembled toron structures in BiFeO3/BaTiO3 core-shell nanoparticles as a result of combined effects between geometrical confinement and dipole interactions of different ferroelectric phases. The geometrical confinement supports the formation of polarization vortex configuration, while the interaction between rhombohedral and tetragonal phases gives rise to a twist of the vortex core line. The polar toron texture can be stable in a wide range of particle sizes and temperatures. In addition, the toron state is quantitatively characterized by hyper-toroidal moment. Furthermore, the chirality of the toron texture can be controlled by a homogeneous electric field. Our findings may enable myriads of solitonic polar structures and their technological applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.30 | 129 | Science Citation Index Science Citation Index Expanded | Not |